Cas no 20172-36-5 (N-(Chloroacetyl)4-ethylaniline)

N-(Chloroacetyl)4-ethylaniline is a specialized organic compound featuring both chloroacetyl and 4-ethylaniline functional groups. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The chloroacetyl moiety offers reactivity for nucleophilic substitution, enabling further derivatization, while the ethyl-substituted aromatic ring contributes to tailored solubility and steric properties. Its well-defined purity and stability ensure consistent performance in reactions such as alkylations or condensations. The compound is particularly useful in the synthesis of biologically active molecules, where precise functional group manipulation is required. Proper handling under controlled conditions is recommended due to its reactive nature.
N-(Chloroacetyl)4-ethylaniline structure
20172-36-5 structure
Product Name:N-(Chloroacetyl)4-ethylaniline
CAS No:20172-36-5
MF:C10H12ClNO
MW:197.661381721497
MDL:MFCD00028177
CID:240829
PubChem ID:720962
Update Time:2025-08-05

N-(Chloroacetyl)4-ethylaniline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(4-ethylphenyl)acetamide
    • Acetamide,2-chloro-N-(4-ethylphenyl)-
    • 2-CHLORO-N-(4-ETHYL-PHENYL)-ACETAMIDE
    • N-(Chloroacetyl)4-ethylaniline
    • MFCD00028177
    • AKOS000265702
    • BB 0243238
    • N-chloroacetyl-4-ethylaniline
    • CS-0116499
    • E74158
    • 2-CHLORO-4'-ETHYLACETANILIDE
    • SCHEMBL1031451
    • Z56886400
    • 2-CHLORO-N~1~-(4-ETHYLPHENYL)ACETAMIDE
    • EN300-01659
    • 20172-36-5
    • JS-2985
    • F3095-0758
    • DTXSID40352191
    • MNODWERQWKSALS-UHFFFAOYSA-N
    • MDL: MFCD00028177
    • Inchi: 1S/C10H12ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
    • InChI Key: MNODWERQWKSALS-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=CC(=CC=1)CC)=O

Computed Properties

  • Exact Mass: 197.06100
  • Monoisotopic Mass: 197.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 29.1A^2

Experimental Properties

  • Density: 1.185
  • Boiling Point: 357.3°C at 760 mmHg
  • Flash Point: 169.9°C
  • Refractive Index: 1.572
  • PSA: 29.10000
  • LogP: 2.49930

N-(Chloroacetyl)4-ethylaniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N-(Chloroacetyl)4-ethylaniline Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-(Chloroacetyl)4-ethylaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:20172-36-5)N-(Chloroacetyl)4-ethylaniline
Order Number:A1143102
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:56
Price ($):485.0
Email:sales@amadischem.com

Additional information on N-(Chloroacetyl)4-ethylaniline

N-(Chloroacetyl)4-Ethylaniline: An Overview of Its Chemical Properties and Applications

N-(Chloroacetyl)4-ethylaniline (CAS No. 20172-36-5) is a versatile organic compound that has gained significant attention in the fields of chemical synthesis, pharmaceutical research, and material science. This compound is characterized by its unique structure, which combines an aniline moiety with a chloroacetyl group, making it a valuable intermediate in various synthetic pathways.

The molecular formula of N-(Chloroacetyl)4-ethylaniline is C9H11ClNO, and its molecular weight is 186.64 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 75 to 78°C, and it has a boiling point of approximately 280°C at atmospheric pressure.

In terms of chemical reactivity, N-(Chloroacetyl)4-ethylaniline exhibits several notable properties. The presence of the chloroacetyl group makes it an excellent electrophilic species, capable of undergoing nucleophilic substitution reactions. This reactivity is particularly useful in the synthesis of more complex molecules, such as pharmaceutical intermediates and functional materials. Additionally, the aniline moiety can participate in various aromatic substitution reactions, further expanding its synthetic utility.

The synthesis of N-(Chloroacetyl)4-ethylaniline typically involves the reaction of 4-ethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. This reaction proceeds via nucleophilic acylation, where the amine group of 4-ethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the desired product. The reaction conditions are carefully controlled to ensure high yields and purity.

In recent years, N-(Chloroacetyl)4-ethylaniline has found applications in various areas of research and development. One notable application is in the field of pharmaceuticals, where it serves as a key intermediate in the synthesis of several drugs. For example, it has been used in the preparation of certain analgesics and anti-inflammatory agents. The ability to modify the structure by introducing different functional groups through further chemical transformations makes it a valuable starting material for drug discovery programs.

Beyond pharmaceuticals, N-(Chloroacetyl)4-ethylaniline has also shown promise in material science. Its unique combination of functional groups allows for the synthesis of polymers with tailored properties. For instance, it can be used to prepare copolymers with enhanced thermal stability and mechanical strength, which are useful in various industrial applications such as coatings and adhesives.

In addition to its synthetic applications, N-(Chloroacetyl)4-ethylaniline has been studied for its potential biological activities. Research has shown that certain derivatives of this compound exhibit antimicrobial properties against a range of bacteria and fungi. These findings have sparked interest in exploring its use as a potential antimicrobial agent in healthcare settings.

The environmental impact of N-(Chloroacetyl)4-ethylaniline is another area of ongoing research. Studies have focused on understanding its biodegradability and potential toxicity to ensure its safe use in industrial processes. Preliminary results suggest that under controlled conditions, it can be effectively degraded by microbial communities, reducing its environmental footprint.

In conclusion, N-(Chloroacetyl)4-Ethylaniline (CAS No. 20172-36-5) is a multifunctional compound with a wide range of applications in chemical synthesis, pharmaceutical research, and material science. Its unique chemical structure and reactivity make it an important intermediate in various synthetic pathways. As research continues to uncover new possibilities for its use, N-(Chloroacetyl)4-< strong>Ethylaniline strong > is likely to remain a valuable compound in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:20172-36-5)N-(Chloroacetyl)4-ethylaniline
A1143102
Purity:99%
Quantity:5g
Price ($):485.0
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